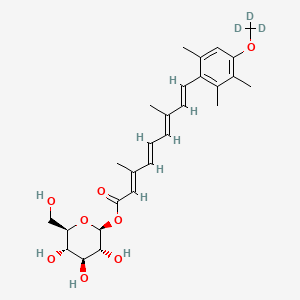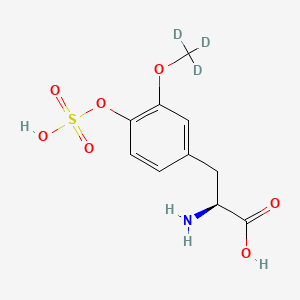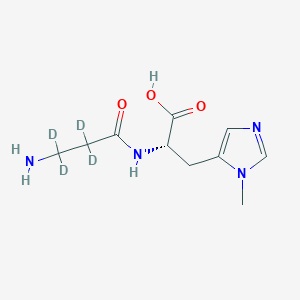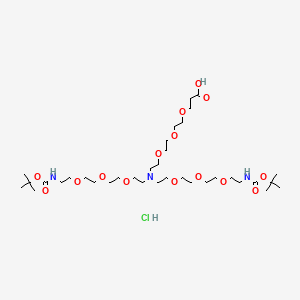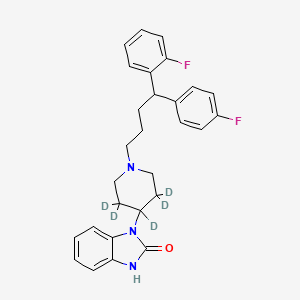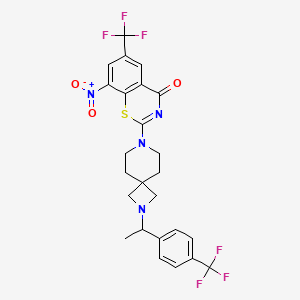
Antitubercular agent-20
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitubercular agent-20 is a compound used in the treatment of tuberculosis, a contagious disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a class of drugs known as antitubercular agents, which are designed to inhibit the growth and proliferation of the tuberculosis-causing bacteria. The development of this compound is particularly significant due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antitubercular agent-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide.
Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form a heterocyclic compound.
Functional Group Modification: The heterocyclic compound is then subjected to various functional group modifications, including halogenation, nitration, and reduction, to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled. Purification steps, including crystallization and chromatography, are employed to isolate the pure compound.
化学反应分析
Types of Reactions
Antitubercular agent-20 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Antitubercular agent-20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and synthetic methodologies.
Biology: Employed in the investigation of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Utilized in clinical trials for the treatment of drug-resistant tuberculosis and other mycobacterial infections.
Industry: Applied in the formulation of pharmaceutical products and the development of new drug delivery systems.
作用机制
Antitubercular agent-20 exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The compound targets the enzyme InhA, an enoyl-acyl carrier protein reductase, thereby blocking the elongation of fatty acids required for mycolic acid synthesis. This inhibition leads to the disruption of the bacterial cell wall, resulting in cell lysis and death.
相似化合物的比较
Similar Compounds
Isoniazid: A first-line antitubercular drug that also targets the InhA enzyme.
Ethambutol: Inhibits the synthesis of arabinogalactan, another component of the mycobacterial cell wall.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Uniqueness
Antitubercular agent-20 is unique in its ability to overcome resistance mechanisms that affect other antitubercular drugs. Its molecular structure allows for enhanced binding affinity to the InhA enzyme, making it effective against strains of Mycobacterium tuberculosis that are resistant to isoniazid and other first-line drugs.
属性
分子式 |
C25H22F6N4O3S |
|---|---|
分子量 |
572.5 g/mol |
IUPAC 名称 |
8-nitro-6-(trifluoromethyl)-2-[2-[1-[4-(trifluoromethyl)phenyl]ethyl]-2,7-diazaspiro[3.5]nonan-7-yl]-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C25H22F6N4O3S/c1-14(15-2-4-16(5-3-15)24(26,27)28)34-12-23(13-34)6-8-33(9-7-23)22-32-21(36)18-10-17(25(29,30)31)11-19(35(37)38)20(18)39-22/h2-5,10-11,14H,6-9,12-13H2,1H3 |
InChI 键 |
RRWKYDLTRHKJBV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N2CC3(C2)CCN(CC3)C4=NC(=O)C5=C(S4)C(=CC(=C5)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


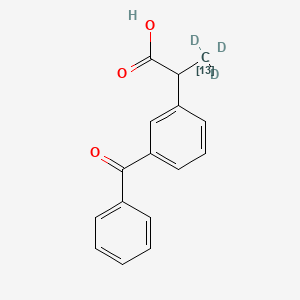
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
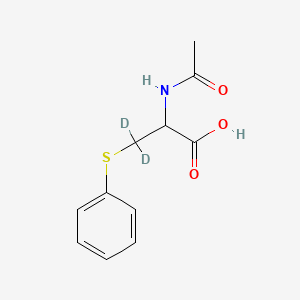
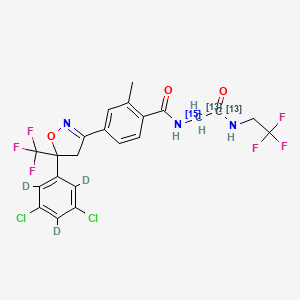
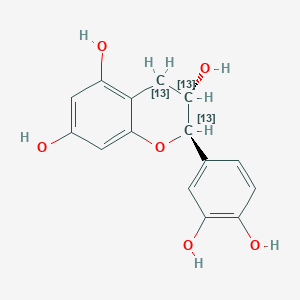

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
